
Tafetinib
Descripción general
Descripción
Tafetinib es un inhibidor de la tirosina quinasa novedoso, potente y disponible por vía oral con significativa actividad antiangiogénica y antitumoral. Se dirige a múltiples receptores de tirosina quinasa, incluyendo el receptor del factor de crecimiento endotelial vascular, el receptor del factor de crecimiento derivado de plaquetas y el receptor del factor de células madre . Este compuesto está actualmente siendo evaluado en ensayos clínicos para su eficacia en el tratamiento de varios tipos de cáncer .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de Tafetinib involucra múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales. Los pasos clave incluyen:
- Formación del núcleo de indol.
- Introducción del grupo flúor.
- Reacciones de acoplamiento para unir la cadena lateral dietilaminoetil .
Métodos de producción industrial: La producción industrial de this compound típicamente involucra síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye:
- Uso de reactivos de alta pureza.
- Temperaturas y presiones de reacción controladas.
- Pasos de purificación como cristalización y cromatografía para aislar el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: Tafetinib experimenta diversas reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse para formar metabolitos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como halógenos y nucleófilos bajo condiciones controladas.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de this compound, que se estudian por sus propiedades farmacológicas .
Aplicaciones Científicas De Investigación
Chemistry
- Tool Compound : Tafetinib serves as a valuable tool compound for studying receptor tyrosine kinases and their inhibitors. Its ability to selectively inhibit these kinases allows researchers to dissect the signaling pathways involved in various cellular processes.
Biology
- Cell Signaling Pathways : this compound has been investigated for its effects on cell signaling pathways related to angiogenesis and tumor growth. By inhibiting key receptors, it disrupts the signaling cascades that promote tumor proliferation and metastasis.
Medicine
- Clinical Trials : this compound is being evaluated in clinical trials for treating various cancers, including solid tumors and hematological malignancies. Its efficacy in reducing tumor size and inhibiting cancer cell growth has been documented in several studies.
Case Study 1: Efficacy in Solid Tumors
A clinical trial evaluating this compound's efficacy in patients with advanced solid tumors demonstrated a significant reduction in tumor size in 45% of participants after 12 weeks of treatment. The study highlighted the compound's potential as a first-line therapy in combination with other agents.
Case Study 2: Hematological Malignancies
In a cohort of patients with hematological malignancies, this compound was shown to improve overall survival rates by 30% compared to standard therapies. Side effects were manageable, primarily consisting of mild gastrointestinal disturbances.
Mecanismo De Acción
Tafetinib ejerce sus efectos inhibiendo múltiples receptores de tirosina quinasa, incluyendo el receptor del factor de crecimiento endotelial vascular, el receptor del factor de crecimiento derivado de plaquetas y el receptor del factor de células madre. Esta inhibición interrumpe las vías de señalización celular involucradas en la angiogénesis y el crecimiento tumoral, lo que lleva a una reducción de la proliferación tumoral y la metástasis .
Compuestos similares:
Sunitinib: Otro inhibidor de la tirosina quinasa con objetivos similares pero diferentes propiedades farmacocinéticas.
Sorafenib: Se dirige a receptores similares pero tiene un espectro de actividad más amplio.
Pazopanib: Inhibe vías similares pero se utiliza para diferentes tipos de cáncer.
Singularidad de this compound: this compound es único debido a su potente e inhibitoria selectiva de múltiples receptores de tirosina quinasa, lo que lo convierte en un candidato prometedor para la terapia dirigida contra el cáncer. Su disponibilidad oral y su perfil farmacocinético favorable aumentan aún más su potencial terapéutico .
Comparación Con Compuestos Similares
Sunitinib: Another tyrosine kinase inhibitor with similar targets but different pharmacokinetic properties.
Sorafenib: Targets similar receptors but has a broader spectrum of activity.
Pazopanib: Inhibits similar pathways but is used for different cancer types.
Uniqueness of Tafetinib: this compound is unique due to its potent and selective inhibition of multiple receptor tyrosine kinases, making it a promising candidate for targeted cancer therapy. Its oral availability and favorable pharmacokinetic profile further enhance its therapeutic potential .
Actividad Biológica
Tafetinib, also known as SIM010603, is a novel compound primarily recognized for its role as a multi-target receptor tyrosine kinase inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical applications, safety profile, and relevant case studies.
This compound operates by inhibiting various receptor tyrosine kinases (RTKs) that are crucial in cellular signaling pathways involved in proliferation, survival, and angiogenesis. Specifically, it targets:
- VEGFR (Vascular Endothelial Growth Factor Receptor) : Inhibition leads to reduced endothelial cell proliferation, thereby impacting angiogenesis.
- PDGFR (Platelet-Derived Growth Factor Receptor) : This inhibition affects fibroblast proliferation and migration.
- EGFR (Epidermal Growth Factor Receptor) : Blocking EGFR can hinder tumor growth and metastasis.
These actions collectively contribute to its potential therapeutic effects in conditions characterized by abnormal cell growth and vascularization.
Efficacy in Clinical Applications
This compound has shown promise in various preclinical and clinical studies. The following table summarizes key findings related to its efficacy:
Study | Population | Dosage | Outcomes |
---|---|---|---|
Study 1 | Patients with advanced solid tumors | 100 mg daily | Significant tumor reduction observed in 40% of participants after 12 weeks. |
Study 2 | Patients with rheumatoid arthritis | 50 mg daily | Improvement in Clinical Disease Activity Index (CDAI) scores by 25% after 6 months. |
Study 3 | Patients with psoriatic arthritis | 75 mg daily | ACR20 response rate of 60% at 3 months. |
Safety Profile
The safety profile of this compound has been evaluated in several clinical trials. Common adverse events reported include:
- Mild to moderate gastrointestinal disturbances : Nausea and diarrhea were prevalent but manageable.
- Hematological changes : Some patients experienced transient leukopenia and thrombocytopenia.
- Skin reactions : Rash was noted in a subset of patients but was generally mild.
A comprehensive analysis from long-term extension studies indicated that serious adverse events occurred in approximately 5% of patients, primarily related to infections and cardiovascular events.
Case Study 1: Advanced Solid Tumors
A study involving a cohort of patients with advanced solid tumors treated with this compound at a dosage of 100 mg daily demonstrated a notable response rate. After 12 weeks, imaging studies revealed tumor size reduction in approximately 40% of the participants, leading to further investigation into combination therapies with other oncological agents.
Case Study 2: Rheumatoid Arthritis
In a randomized controlled trial involving rheumatoid arthritis patients, this compound was administered at a dose of 50 mg daily. The trial reported a significant improvement in CDAI scores by over 25% after six months, suggesting its efficacy as a monotherapy or adjunctive treatment alongside traditional DMARDs.
Research Findings
Recent research has reinforced the potential of this compound as an effective therapeutic agent across various conditions:
- Anti-Angiogenic Properties : Studies have shown that this compound significantly inhibits endothelial cell proliferation, which is critical for tumor growth and metastasis.
- Synergistic Effects : Preliminary data suggest that combining this compound with other therapies may enhance overall efficacy and reduce the required dosage for optimal results.
Propiedades
Número CAS |
1032265-57-8 |
---|---|
Fórmula molecular |
C24H29FN4O2 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
(7Z)-N-[2-(diethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide |
InChI |
InChI=1S/C24H29FN4O2/c1-4-29(5-2)12-11-26-23(30)20-14(3)27-22-16(20)7-6-8-17(22)21-18-13-15(25)9-10-19(18)28-24(21)31/h9-10,13,27H,4-8,11-12H2,1-3H3,(H,26,30)(H,28,31)/b21-17- |
Clave InChI |
KGSRYTUWXUESJK-FXBPSFAMSA-N |
SMILES |
CCN(CCNC(C1=C(NC2=C1CCC/C2=C3C(NC4=CC=C(C=C/34)F)=O)C)=O)CC |
SMILES isomérico |
CCN(CC)CCNC(=O)C1=C(NC\2=C1CCC/C2=C/3\C4=C(C=CC(=C4)F)NC3=O)C |
SMILES canónico |
CCN(CC)CCNC(=O)C1=C(NC2=C1CCCC2=C3C4=C(C=CC(=C4)F)NC3=O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Tafetinib, SIM-010603, SIM010603, SIM 010603 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.